molecular formula C7H6N2O4 B188596 N-(2-hydroxy-5-nitrophenyl)formamide CAS No. 70886-35-0

N-(2-hydroxy-5-nitrophenyl)formamide

Cat. No.: B188596
CAS No.: 70886-35-0
M. Wt: 182.13 g/mol
InChI Key: DBNAERXDKYYDSJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)formamide is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

N-(2-hydroxy-5-nitrophenyl)formamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing new therapeutic agents. Research indicates that it may interact with biological macromolecules, such as proteins and nucleic acids, suggesting potential uses in drug design and development.

Case Study: Antifungal Activity

Recent studies have demonstrated the fungicidal properties of this compound. In one experiment, the compound showed significant suppression of fungal growth over time, indicating its potential application in antifungal therapies .

Organic Synthesis

The compound is utilized in synthetic organic chemistry to create more complex molecules or modify existing ones. Its ability to undergo various chemical reactions makes it an important reagent in research settings.

Synthesis Pathways

This compound can be synthesized through several methods, including:

  • Reactions with Anilines : The compound can be synthesized from 2-hydroxy-5-nitroaniline through formylation processes.
  • Use as a Reactant : It can participate in condensation reactions to form other derivatives or complex molecules used in medicinal chemistry.

Biological Research

The interaction studies involving this compound focus on understanding its pharmacological effects and mechanisms of action. Techniques such as NMR spectroscopy are employed to elucidate its interactions with biological targets .

Interaction Studies

These studies help identify how the compound interacts with enzymes or receptors, which is crucial for drug development. The presence of both hydroxyl and nitro groups enhances its reactivity compared to similar compounds, making it a subject of interest in medicinal chemistry.

Properties

CAS No.

70886-35-0

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)formamide

InChI

InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10)

InChI Key

DBNAERXDKYYDSJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O

Key on ui other cas no.

70886-35-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of formic acid (20.7 g, 0.449 mol), acetic anhydride (32.0 g, 0.313 mol) and pyridine (37 g, 0.468 mol) is added at ambient temperature 2-amino-4-nitrophenol (24.0 g, 0.156 mol) in 15 mL of formic acid. Stirring is continued for 18 h. The solid formed is separated by suction filtration, washed with aqueous sodium bicarbonate, water, DCM and hexanes. After air drying for 18 h, N-(2-hydroxy-5-nitrophenyl)-formamide is obtained as a light green solid: (M−H)−=181.1.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
solvent
Reaction Step Two

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